molecular formula C20H22N2O4S B11441477 Dimethyl 2-({[benzyl(ethyl)amino]carbonothioyl}amino)terephthalate

Dimethyl 2-({[benzyl(ethyl)amino]carbonothioyl}amino)terephthalate

Cat. No.: B11441477
M. Wt: 386.5 g/mol
InChI Key: CYTGEANCIIAFAK-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-{[BENZYL(ETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-{[BENZYL(ETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the benzene ring derivatives. The process often includes:

    Alkylation: Introduction of methyl groups to the benzene ring.

    Carbamothioylation: Addition of the carbamothioyl group using reagents like benzyl isothiocyanate.

    Esterification: Formation of ester groups at the carboxylate positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would typically be optimized for yield and purity, involving steps such as:

    Catalytic Alkylation: Using catalysts to enhance the alkylation process.

    Controlled Reaction Conditions: Maintaining specific temperatures and pressures to ensure the desired reactions occur efficiently.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-{[BENZYL(ETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: For substitution reactions, catalysts like aluminum chloride may be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,4-DIMETHYL 2-{[BENZYL(ETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-{[BENZYL(ETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor functions and signaling pathways.

    Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-2-ethylbenzene: Shares a similar benzene ring structure but lacks the carbamothioyl and ester groups.

    2,5-Dimethylstyrene: Another aromatic compound with methyl groups but different functional groups.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

dimethyl 2-[[benzyl(ethyl)carbamothioyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H22N2O4S/c1-4-22(13-14-8-6-5-7-9-14)20(27)21-17-12-15(18(23)25-2)10-11-16(17)19(24)26-3/h5-12H,4,13H2,1-3H3,(H,21,27)

InChI Key

CYTGEANCIIAFAK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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